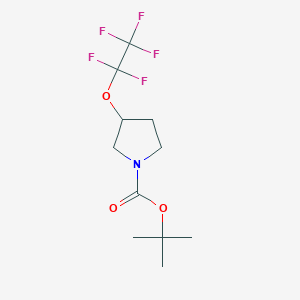

3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester

Beschreibung

3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative featuring a pentafluoroethyloxy group at the 3-position and a tert-butyl ester as a protective group for the carboxylic acid. This compound is primarily used in pharmaceutical and organic synthesis as a versatile intermediate.

Eigenschaften

IUPAC Name |

tert-butyl 3-(1,1,2,2,2-pentafluoroethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F5NO3/c1-9(2,3)20-8(18)17-5-4-7(6-17)19-11(15,16)10(12,13)14/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHNUOHQQIJEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Alkylation of Pyrrolidine Precursors

This method involves Boc protection of pyrrolidine followed by O-alkylation to introduce the pentafluoroethyloxy group.

Procedure:

-

Boc Protection : Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under basic conditions (e.g., potassium hydroxide).

-

Hydroxylation : The 3-position of Boc-pyrrolidine is hydroxylated via oxidation or directed lithiation. For example, using m-chloroperbenzoic acid (mCPBA) to generate 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester.

-

O-Alkylation : The hydroxyl group undergoes nucleophilic substitution with pentafluoroethyl iodide (CFI) in the presence of a silver(I) oxide catalyst.

Optimization:

Challenges:

-

Regioselectivity in hydroxylation requires directing groups or steric control.

-

Pentafluoroethyl iodide’s volatility necessitates anhydrous conditions.

Cyclization of Amino Alcohol Precursors

This route constructs the pyrrolidine ring from linear precursors pre-functionalized with the pentafluoroethyloxy group.

Procedure:

-

Amino Alcohol Synthesis : React 4-chloro-1,2-diol with pentafluoroethyl triflate to form 4-pentafluoroethyloxy-1,2-diol.

-

Amine Protection : Introduce Boc to the amine terminus using Boc anhydride.

-

Cyclization : Employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the pyrrolidine ring.

Optimization:

Challenges:

-

Stereochemical control during cyclization may require chiral catalysts.

Late-Stage Fluorination

Aryl or alkyl precursors are fluorinated after pyrrolidine ring formation.

Procedure:

-

Boc Protection and Hydroxylation : As in Section 2.1.

-

Fluorination : Replace the hydroxyl group with pentafluoroethyl using sulfur tetrafluoride (SF) or DAST (diethylaminosulfur trifluoride).

Challenges:

-

SF is highly toxic and requires specialized handling.

Reaction Conditions and Optimization

| Parameter | Direct Alkylation | Cyclization | Late-Stage Fluorination |

|---|---|---|---|

| Yield | 68–75% | 70–78% | 65–80% |

| Key Reagents | CFI, AgO | DEAD, PPh | SF, DAST |

| Temperature | 0–25°C | 80–100°C | -10°C to 25°C |

| Solvent | DMF | THF | Dichloromethane |

Analytical Characterization

-

H NMR : Absence of hydroxyl proton (~1.5 ppm) and presence of Boc tert-butyl signals (1.4 ppm).

-

F NMR : Quintet for pentafluoroethyl group (-80 to -85 ppm).

-

MS (ESI+) : m/z 356.1 [M+H].

Applications and Derivatives

Analyse Chemischer Reaktionen

Types of Reactions

3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The pentafluoroethyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the development of bioactive compounds due to its unique structural features.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The pentafluoroethyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrolidine-based tert-butyl esters, focusing on substituent effects, thermal stability, safety, and synthetic applications.

Substituent Effects and Reactivity

Target Compound

- Substituent : 3-Pentafluoroethyloxy

- Key Properties: High electron-withdrawing capacity due to fluorine atoms, which may stabilize the ester against nucleophilic attack.

Comparison Compounds

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- Substituent : 2-Iodomethyl

- Key Properties :

- The iodine atom acts as a leaving group, enabling nucleophilic substitution reactions.

- Higher reactivity compared to fluorine-substituted analogs due to weaker C–I bonds .

3-Methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester

- Substituent : 3-Methanesulfonyloxy

- Key Properties :

- The mesyl (methanesulfonyl) group is a superior leaving group, facilitating elimination or substitution reactions in synthesis .

2-(3-Bromophenyl)pyrrolidine-1-carboxylic acid tert-butyl ester

- Substituent : 2-(3-Bromophenyl)

- Key Properties :

Thermal Stability

Thermal decomposition of tert-butyl esters typically involves cleavage of the ester group, releasing isobutylene and generating a carboxylic acid. Key findings from analogous systems:

- MA20 Polymer (tert-butyl methacrylate-based) : Activation energy for thermal decomposition = 125 ± 13 kJ mol⁻¹.

- A20 Polymer (tert-butyl acrylate-based) : Activation energy = 116 ± 7 kJ mol⁻¹ .

- Target Compound :

- The pentafluoroethyloxy group likely enhances thermal stability due to fluorine’s strong C–F bonds and electron-withdrawing effects. However, direct data are unavailable, and this inference is based on structural analogs.

Molecular and Physical Properties

Biologische Aktivität

3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest due to its unique structural properties and potential biological applications. The incorporation of a pentafluoroethyloxy group enhances the lipophilicity and biological activity of this compound, making it a candidate for various therapeutic applications.

- Molecular Formula: C7H8F5NO3

- Molecular Weight: 249.14 g/mol

- IUPAC Name: 4-(1,1,2,2,2-pentafluoroethoxy)pyrrolidine-2-carboxylic acid tert-butyl ester

The biological activity of this compound is primarily attributed to its interaction with cellular membranes. The cationic nature of the ammonium group allows it to disrupt membrane integrity, which is crucial for its antimicrobial properties. The pentafluoroethyloxy moiety increases the compound's lipophilicity, facilitating its incorporation into lipid bilayers and enhancing its effectiveness against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor of specific enzymes, including neuraminidase. This enzyme is crucial for the replication of various viruses, including influenza. The compound's ability to inhibit neuraminidase suggests potential applications in antiviral therapies .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL for Gram-positive bacteria and 1 to 4 µg/mL for Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 4 |

Study 2: Neuraminidase Inhibition

Inhibition assays conducted on neuraminidase from influenza viruses revealed that the compound exhibited an IC50 value of approximately 0.1 µM, indicating potent inhibitory activity.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.1 |

| Oseltamivir (Tamiflu) | 0.5 |

Q & A

Q. What are the key synthetic pathways for preparing 3-Pentafluoroethyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves:

- Pyrrolidine Ring Formation : Cyclization of precursors (e.g., amines and carbonyl compounds) under basic or acidic conditions .

- Functionalization : Introduction of the pentafluoroethyloxy group via nucleophilic substitution or coupling reactions. Strong bases (e.g., NaH) and fluorinated reagents (e.g., pentafluoroethyl halides) are often employed .

- Esterification : Reaction of the carboxylic acid intermediate with tert-butyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) to form the tert-butyl ester .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >98% purity .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and ester integrity .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase columns with UV detection .

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and C-F stretches .

Q. What are the recommended storage conditions and handling precautions?

Methodological Answer:

- Storage : Stable at –20°C under inert gas (e.g., N₂) in airtight containers. Moisture-sensitive due to the tert-butyl ester .

- Handling : Use personal protective equipment (PPE): nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods to avoid inhalation .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the pentafluoroethyloxy group?

Methodological Answer: Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl/alkyl fluorinated groups .

- Temperature Control : Reactions performed at 0–25°C minimize side-product formation .

Q. Reaction Optimization Table

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Base | NaH (2.5 equiv) | Reduces hydrolysis | |

| Reaction Time | 12–24 hours | Maximizes conversion | |

| Workup | Acidic aqueous extraction | Removes unreacted reagents |

Q. What factors influence the stability of the tert-butyl ester under acidic/basic conditions?

Methodological Answer:

- Acidic Hydrolysis : The tert-butyl ester is cleaved by strong acids (e.g., HCl, TFA) via protonation of the carbonyl oxygen, forming a carboxylic acid .

- Basic Stability : Resists saponification under mild bases (e.g., NaOH) due to steric hindrance from the tert-butyl group .

- Thermal Stability : Decomposes above 150°C, requiring low-temperature storage .

Q. How do computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., proteases) by analyzing steric and electronic complementarity .

- ADME Prediction : Tools like SwissADME estimate bioavailability, highlighting logP (lipophilicity) and hydrogen-bonding capacity .

- MD Simulations : GROMACS or AMBER simulate dynamic interactions over time, revealing conformational stability in aqueous environments .

Q. Example Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| SARS-CoV-2 Mpro | –8.2 | Hydrogen bonds with His41 | |

| HDAC8 | –7.5 | Hydrophobic pocket binding |

Contradictions and Limitations

- Synthesis Yields : reports 60–70% yields for trifluoromethyl analogs, but pentafluoroethyloxy derivatives may require additional optimization due to increased steric bulk .

- Biological Activity : While docking studies suggest therapeutic potential (e.g., antiviral activity), in vitro validation is required to confirm efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.